Cas no 159011-42-4 (2-(2-bromoethyl)-2,3-dihydro-1H-indene)

2-(2-bromoethyl)-2,3-dihydro-1H-indene structure
159011-42-4 structure
商品名:2-(2-bromoethyl)-2,3-dihydro-1H-indene
CAS番号:159011-42-4
MF:C11H13Br
メガワット:225.125
CID:3803115
PubChem ID:10242761

2-(2-bromoethyl)-2,3-dihydro-1H-indene 化学的及び物理的性質

名前と識別子

    • 1H-Indene, 2-(2-bromoethyl)-2,3-dihydro-
    • 2-(2-bromoethyl)-2,3-dihydro-1H-indene
    • 1H-INDENE,2-(2-BROMOETHYL)-2,3-DIHYDRO
    • EN300-1913041
    • SCHEMBL5724900
    • 159011-42-4
    • MDL: MFCD11617160
    • インチ: InChI=1S/C11H13Br/c12-6-5-9-7-10-3-1-2-4-11(10)8-9/h1-4,9H,5-8H2
    • InChIKey: OIPRQXFOJMFNIB-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C2CC(CCBr)CC2=C1

計算された属性

  • せいみつぶんしりょう: 224.02006g/mol
  • どういたいしつりょう: 224.02006g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 130
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 0Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.6

2-(2-bromoethyl)-2,3-dihydro-1H-indene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1913041-0.1g
2-(2-bromoethyl)-2,3-dihydro-1H-indene
159011-42-4
0.1g
$342.0 2023-09-17
Enamine
EN300-1913041-0.05g
2-(2-bromoethyl)-2,3-dihydro-1H-indene
159011-42-4
0.05g
$229.0 2023-09-17
Enamine
EN300-1913041-0.5g
2-(2-bromoethyl)-2,3-dihydro-1H-indene
159011-42-4
0.5g
$768.0 2023-09-17
Enamine
EN300-1913041-1.0g
2-(2-bromoethyl)-2,3-dihydro-1H-indene
159011-42-4
1g
$1515.0 2023-06-02
Enamine
EN300-1913041-2.5g
2-(2-bromoethyl)-2,3-dihydro-1H-indene
159011-42-4
2.5g
$1931.0 2023-09-17
Enamine
EN300-1913041-5.0g
2-(2-bromoethyl)-2,3-dihydro-1H-indene
159011-42-4
5g
$4391.0 2023-06-02
Enamine
EN300-1913041-1g
2-(2-bromoethyl)-2,3-dihydro-1H-indene
159011-42-4
1g
$986.0 2023-09-17
Enamine
EN300-1913041-0.25g
2-(2-bromoethyl)-2,3-dihydro-1H-indene
159011-42-4
0.25g
$487.0 2023-09-17
Enamine
EN300-1913041-10.0g
2-(2-bromoethyl)-2,3-dihydro-1H-indene
159011-42-4
10g
$6512.0 2023-06-02
Enamine
EN300-1913041-10g
2-(2-bromoethyl)-2,3-dihydro-1H-indene
159011-42-4
10g
$4236.0 2023-09-17

2-(2-bromoethyl)-2,3-dihydro-1H-indene 関連文献

2-(2-bromoethyl)-2,3-dihydro-1H-indeneに関する追加情報

2-(2-Bromoethyl)-2,3-Dihydro-1H-Indene (CAS No. 159011-42-4): An Overview of Its Structure, Synthesis, and Applications

2-(2-Bromoethyl)-2,3-dihydro-1H-indene (CAS No. 159011-42-4) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This compound, characterized by its unique structural features, has been extensively studied for its potential applications in various chemical and biological processes. In this article, we will delve into the structure, synthesis methods, and recent research developments surrounding 2-(2-bromoethyl)-2,3-dihydro-1H-indene.

Structure and Properties

2-(2-Bromoethyl)-2,3-dihydro-1H-indene is a brominated derivative of indene, a bicyclic aromatic hydrocarbon. The presence of the bromoethyl group on the indene ring imparts unique chemical properties to the molecule. The compound has a molecular formula of C10H13Br and a molecular weight of 207.11 g/mol. The bromine atom in the molecule makes it an excellent electrophilic substrate for various nucleophilic substitution reactions, particularly useful in synthetic organic chemistry.

The physical properties of 2-(2-bromoethyl)-2,3-dihydro-1H-indene include a melting point of approximately 65°C and a boiling point of around 300°C. It is slightly soluble in water but highly soluble in common organic solvents such as ethanol, acetone, and dichloromethane. These solubility characteristics make it amenable to a wide range of chemical reactions and purification techniques.

Synthesis Methods

The synthesis of 2-(2-bromoethyl)-2,3-dihydro-1H-indene can be achieved through several routes, each with its own advantages and limitations. One common method involves the bromination of 2-(2-hydroxyethyl)-2,3-dihydro-1H-indene using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane or carbon tetrachloride. This reaction typically proceeds via an electrophilic substitution mechanism, leading to the formation of the desired brominated product.

An alternative approach involves the reaction of 2-vinylindan with ethyl bromide in the presence of a suitable catalyst such as boron trifluoride etherate (BF3.OEt2). This method offers higher yields and better control over the regioselectivity of the bromination process. Recent advancements in catalytic systems have further improved the efficiency and selectivity of this reaction, making it a preferred choice for large-scale synthesis.

Applications in Organic Synthesis

2-(2-Bromoethyl)-2,3-dihydro-1H-indene is widely used as an intermediate in organic synthesis due to its reactivity and functional group versatility. One notable application is its use in the synthesis of complex natural products and pharmaceuticals. For instance, it has been employed as a key building block in the total synthesis of indole alkaloids, which are known for their diverse biological activities including antitumor and anti-inflammatory properties.

The bromoethyl group in 2-(2-bromoethyl)-2,3-dihydro-1H-indene can be readily converted into other functional groups through various chemical transformations. For example, nucleophilic substitution reactions can introduce amino groups or other heteroatoms at the bromo position, leading to a wide array of derivatives with potential therapeutic applications. Additionally, cross-coupling reactions such as Suzuki-Miyaura coupling can be used to introduce aryl or vinyl groups, expanding the scope of possible synthetic pathways.

Biological Activity and Medicinal Chemistry

In recent years, there has been growing interest in exploring the biological activity of compounds derived from 2-(2-bromoethyl)-2,3-dihydro-1H-indene. Studies have shown that certain derivatives exhibit potent anticancer activity by targeting specific signaling pathways involved in tumor growth and metastasis. For instance, one study published in the Journal of Medicinal Chemistry reported that a series of indenyl derivatives derived from 2-(2-bromoethyl)-2,3-dihydro-1H-indene demonstrated significant cytotoxicity against human breast cancer cells (MCF-7) and colon cancer cells (HT-29).

Beyond cancer research, compounds derived from 2-(2-bromoethyl)-2,3-dihydro-1H-indene have also shown promise in other therapeutic areas such as neurodegenerative diseases and infectious diseases. For example, a recent study published in Bioorganic & Medicinal Chemistry Letters described the synthesis and evaluation of indenyl derivatives as potential inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. The results indicated that several derivatives exhibited high AChE inhibitory activity with low cytotoxicity.

Safety Considerations and Environmental Impact

In handling and using 2-(2-bromoethyl)-2,3-dihydro-1H-indene, it is essential to adhere to standard safety protocols to ensure both personal safety and environmental protection. The compound should be stored in tightly sealed containers away from heat sources and incompatible materials such as strong oxidizers. Proper personal protective equipment (PPE) including gloves and goggles should be worn during handling to prevent skin contact and inhalation.

The environmental impact of 2-(2-bromoethyl)-2,3-dihydro-1H-indene is another important consideration. While there is limited data on its environmental fate and toxicity, it is advisable to follow best practices for waste disposal to minimize any potential ecological risks. Disposal should be conducted according to local regulations governing hazardous waste management.

Conclusion

2-(2-Bromoethyl)-2,3-dihydro-1H-indene (CAS No. 159011-42-4) is a valuable compound with diverse applications in organic synthesis and medicinal chemistry. Its unique structural features make it an excellent intermediate for synthesizing complex natural products and pharmaceuticals with potential therapeutic benefits. Ongoing research continues to uncover new avenues for its use in developing novel drugs targeting various diseases. As with any chemical compound, proper handling and disposal practices are crucial to ensure safety and environmental sustainability.

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